(6aR,10aS)-4-Methoxy-7,9-dimethyl-4,6,6a,7,8,10a-hexahydro-indolo[4,3-fg]quinoline
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Overview
Description
(6aR,10aS)-4-Methoxy-7,9-dimethyl-4,6,6a,7,8,10a-hexahydro-indolo[4,3-fg]quinoline is a natural product found in Penicillium with data available.
Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on the synthesis of various indoloquinoline and indolobenzazepine derivatives, which have shown promising antitumor activity (E. Ibrahim, 1996).
- Studies also include the synthesis of 6H-Indolo[2,3-b]quinoxalines through the condensation of isatin and 5-nitroisatin, leading to compounds with potential pharmacological properties (S. Shulga & O. Shulga, 2020).
Pharmacological Potential
- There is significant research on the cytotoxic properties of these compounds, particularly their application in cancer therapy (P. Helissey et al., 1987).
- The studies have shown that derivatives of this compound exhibit potential as anticancer agents with significant cytotoxicity against various cancer cell lines (Yeh‐long Chen et al., 2004).
Structural and Binding Properties
- Research also delves into the analysis of the structural properties of these compounds, including their NMR spectral characteristics, which are crucial for understanding their chemical behavior and potential interactions with biological targets (K. Kamieńska‐Trela et al., 1995).
Other Applications
- These compounds have also been explored for their potential in treating other diseases, such as antimalarial applications, showcasing their versatility in pharmaceutical research (M. Go et al., 1992).
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(6aR,10aS)-4-methoxy-7,9-dimethyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H20N2O/c1-11-7-14-13-5-4-6-15-17(13)12(10-19(15)20-3)8-16(14)18(2)9-11/h4-7,10,14,16H,8-9H2,1-3H3/t14-,16+/m0/s1 |
InChI Key |
OZXRMPYHEDZXHW-GOEBONIOSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC3=CN(C4=CC=CC2=C34)OC)N(C1)C |
Canonical SMILES |
CC1=CC2C(CC3=CN(C4=CC=CC2=C34)OC)N(C1)C |
Synonyms |
1-methoxy-5R,10S-agroclavine 1-methoxyagroclavine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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